4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride
Übersicht
Beschreibung
PXS 4728A hat sich als vielversprechend bei der Behandlung verschiedener entzündlicher Erkrankungen erwiesen, darunter chronisch obstruktive Lungenerkrankung und nicht-alkoholische Fettleberhepatitis .
Herstellungsmethoden
Die Synthese von PXS 4728A umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, darunter nukleophile Substitution und Cyclisierung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden für PXS 4728A umfassen die Hochskalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann mit Techniken wie Kristallisation und Chromatographie gereinigt .
Wirkmechanismus
Target of Action
PXS-4728A, also known as BI-1467335 HCl, is a selective inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO) . SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is an endothelial bound adhesion molecule with amine oxidase activity . It plays a crucial role in the migration of neutrophils during acute lung inflammation, pulmonary infection, and airway hyperreactivity .
Mode of Action
PXS-4728A interacts with its target, SSAO, by inhibiting its enzymatic function . This inhibition results in a diminished leukocyte rolling and adherence induced by CXCL1/KC . The compound’s interaction with SSAO also dampens the migration of neutrophils to the lungs in response to various inflammatory stimuli .
Biochemical Pathways
The primary biochemical pathway affected by PXS-4728A involves the inhibition of SSAO activity, which in turn impacts the migration of neutrophils . This action on the neutrophil migration pathway has downstream effects on lung inflammation, pulmonary infection, and airway hyperreactivity .
Pharmacokinetics
PXS-4728A is orally active, indicating good absorption in the digestive tract . The compound has high oral bioavailability, and its low doses are efficacious in inhibiting SSAO . The data suggests that PXS-4728A can be dosed once a day .
Result of Action
The inhibition of SSAO by PXS-4728A leads to a reduction in neutrophil migration to the lungs, thereby reducing inflammation and oxidative stress . This results in the amelioration of conditions characterized by neutrophilic patterns of inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) in mice . In human studies, PXS-4728A has shown to strongly inhibit AOC3 in participants with Non-Alcoholic Steatohepatitis (NASH), reducing the levels of liver injury biomarkers, ALT and CK-18 .
Action Environment
The action of PXS-4728A can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, the compound’s efficacy in reducing neutrophil migration to the lungs is observed in response to LPS inflammation, Klebsiella pneumoniae lung infection, and CLP induced sepsis . Furthermore, the compound’s action and efficacy can be influenced by the disease state, as seen in its effects on conditions like COPD and NASH .
Vorbereitungsmethoden
The synthesis of PXS 4728A involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial production methods for PXS 4728A involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
PXS 4728A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Es ist bekannt, dass die Verbindung unter bestimmten Bedingungen mit gängigen Reagenzien wie Wasserstoffperoxid und Natriumborhydrid reagiert. Diese Reaktionen führen zur Bildung von Hauptprodukten, darunter oxidierte und reduzierte Formen der Verbindung .
Wissenschaftliche Forschungsanwendungen
PXS 4728A wurde ausgiebig auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht. In der Chemie wird es als Werkzeug zur Untersuchung der Hemmung von Semicarbazid-sensitiver Aminoxidase verwendet. In der Biologie hat sich gezeigt, dass die Verbindung Entzündungen und oxidativen Stress in verschiedenen Krankheitsmodellen reduziert .
In der Medizin wird PXS 4728A auf sein Potenzial zur Behandlung von chronisch obstruktiver Lungenerkrankung und nicht-alkoholischer Fettleberhepatitis untersucht. Die Verbindung hat sich auch als vielversprechend bei der Reduzierung der Neutrophilenmigration und -adhäsion erwiesen, die Schlüsselfaktoren bei der Entwicklung entzündlicher Erkrankungen sind .
Wirkmechanismus
PXS 4728A entfaltet seine Wirkung durch Hemmung der Aktivität der Semicarbazid-sensitiven Aminoxidase. Dieses Enzym ist am Metabolismus von primären Aminen beteiligt und spielt eine Rolle bei der Regulation der Leukozytenadhäsion und -migration. Durch die Hemmung dieses Enzyms reduziert PXS 4728A die Produktion von reaktiven Sauerstoffspezies und Entzündungsmediatoren, wodurch Entzündungen und oxidativer Stress reduziert werden .
Vergleich Mit ähnlichen Verbindungen
PXS 4728A ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor von Semicarbazid-sensitiver Aminoxidase. Zu ähnlichen Verbindungen gehören BI 1467335 und andere Inhibitoren desselben Enzyms. PXS 4728A hat in präklinischen und klinischen Studien überlegene Wirksamkeit und Sicherheitsprofile gezeigt .
Eigenschaften
IUPAC Name |
4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H/b11-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMZEDNMNLIDSL-YGCVIUNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OC/C(=C/F)/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478364-68-9 | |
Record name | PXS-4728A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478364689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(E)-4-(2-(Aminomethyl)-3-Fluoroalloxy)-N-Tert-butybenzamide HCL] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PXS-4728A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2049SJPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PXS-4728A interact with its target and what are the downstream effects?
A: PXS-4728A acts as a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1) [, ]. This enzyme plays a role in inflammation by facilitating the adhesion and transmigration of leukocytes from the vasculature to sites of inflammation []. By inhibiting SSAO/VAP-1, PXS-4728A reduces leukocyte infiltration and the associated inflammatory response. This mechanism has been shown to ameliorate albuminuria and glomerulosclerosis in diabetic nephropathy models [] and improve key features of chronic obstructive pulmonary disease (COPD) in a mouse model [].
Q2: Does PXS-4728A show different inhibitory activity across species?
A: Research suggests that there might be species-specific differences in the inhibitory activity of PXS-4728A. While no significant differences in sensitivity were observed between mouse, rat, and human VAP-1 for PXS-4728A, other inhibitors did show species-dependent variations []. This highlights the importance of considering potential species differences when using rodent models for preclinical efficacy studies [].
Q3: What are the potential applications of PXS-4728A based on current research?
A3: Preclinical studies suggest that PXS-4728A holds promise for treating inflammatory conditions. Research indicates its potential in addressing:
- Diabetic Nephropathy: PXS-4728A demonstrated a reduction in glomerulosclerosis and albuminuria in a diabetic mouse model [].
- Chronic Obstructive Pulmonary Disease (COPD): PXS-4728A showed improvement in key features of COPD in a mouse model [].
- Non-alcoholic steatohepatitis (NASH): PXS-4728A was investigated in a Phase 1 trial for the treatment of NASH [].
Q4: Are there any known limitations to the therapeutic application of PXS-4728A?
A: While PXS-4728A demonstrates efficacy in reducing glomerulosclerosis, its impact on tubulointerstitial fibrosis in diabetic nephropathy appears less pronounced []. This suggests that SSAO/VAP-1 inhibition might be more effective in targeting glomerular pathology than tubulointerstitial damage.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.